Cas no 83285-83-0 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 2-β-D-ribofuranosyl-4-thiazolecarboxamide)

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 2-β-D-ribofuranosyl-4-thiazolecarboxamide structure
83285-83-0 structure
Product name:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 2-β-D-ribofuranosyl-4-thiazolecarboxamide
CAS No:83285-83-0
MF:C19H25N7O14P2S
MW:669.452824354172
CID:988720
PubChem ID:73680

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 2-β-D-ribofuranosyl-4-thiazolecarboxamide Chemical and Physical Properties

Names and Identifiers

    • [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • thiazole-4-carboxamide adenine dinucleotide
    • Thiazole-4-carboxamide adenine dinucleotide
    • TAD
    • NSC 358285
    • Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 2-β-D-ribofuranosyl-4-thiazolecarboxamide
    • Tiazofurin Adenine Dinucleotide (TAD)
    • Tiazofurin adenine dinucleotide
    • C19-H25-N7-O14-P2-S
    • D0S4BK
    • BDBM19253
    • NSC358285
    • 83285-83-0
    • Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with2-.beta.-D-ribofuranosyl-4-thiazolecarboxamide
    • Adenosine 5'-(trihydrogen diphosphate), 5'-5'-ester with 2-beta-D-ribofuranosyl-4-thiazolecarboxamide
    • [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate
    • TCAD
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • CHEMBL394276
    • C19H25N7O14P2S
    • LS-177745
    • TAD
    • Inchi: InChI=1S/C19H25N7O14P2S/c20-15-9-17(23-4-22-15)26(5-24-9)19-13(30)11(28)8(39-19)2-37-42(34,35)40-41(32,33)36-1-7-10(27)12(29)14(38-7)18-25-6(3-43-18)16(21)31/h3-5,7-8,10-14,19,27-30H,1-2H2,(H2,21,31)(H,32,33)(H,34,35)(H2,20,22,23)/t7-,8-,10-,11-,12-,13-,14-,19-/m1/s1
    • InChI Key: INQLNSVYIFCUML-QZTLEVGFSA-N
    • SMILES: C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Computed Properties

  • Exact Mass: 669.065542
  • Monoisotopic Mass: 669.065542
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 11
  • Complexity: 1120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 356
  • XLogP3: _5.8

Experimental Properties

  • Density: 2.37
  • Boiling Point: 1110.2°C at 760 mmHg
  • Flash Point: 625.2°C
  • Refractive Index: 1.924
  • PSA: 375.13000
  • LogP: -1.02290

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 2-β-D-ribofuranosyl-4-thiazolecarboxamide Production Method

Synthetic Circuit 1

Reaction Conditions
1.1S:C5H5N
Reference
Ribavirin, tiazofurin, and selenazofurin: mononucleotides and nicotinamide adenine dinucleotide analogs. Synthesis, structure, and interactions with IMP dehydrogenase
By Gebeyehu, Gulilat et al, Journal of Medicinal Chemistry, 1985, 28(1), 99-105

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 2-β-D-ribofuranosyl-4-thiazolecarboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 2-β-D-ribofuranosyl-4-thiazolecarboxamide Preparation Products

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 2-β-D-ribofuranosyl-4-thiazolecarboxamide Related Literature

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